5-(Quinolin-6-yl)pyrrolidin-2-one
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Overview
Description
5-(Quinolin-6-yl)pyrrolidin-2-one is a compound that features a quinoline ring attached to a pyrrolidinone structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The quinoline ring is known for its presence in many biologically active molecules, while the pyrrolidinone moiety is a versatile scaffold in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Quinolin-6-yl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the cyclization of N-substituted piperidines. This process includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the addition of malonates to trans-β-alkyl-β-nitrostyrenes in the presence of chiral catalysts, resulting in the formation of Michael adducts, which are then converted into the desired pyrrolidin-2-one derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Quinolin-6-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-6-yl derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the pyrrolidinone moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline or pyrrolidinone rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinolin-6-yl carboxylic acids, while reduction can produce quinolin-6-yl alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities .
Scientific Research Applications
5-(Quinolin-6-yl)pyrrolidin-2-one has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Quinolin-6-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, inhibiting replication and transcription processes. The pyrrolidinone moiety can interact with various enzymes, modulating their activity. These interactions can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A simpler analog without the quinoline ring, used in various synthetic applications.
Quinolin-2-one: Lacks the pyrrolidinone moiety but retains the quinoline structure, used in medicinal chemistry.
Pyrrolo[1,2-a]quinoline: A fused ring system with similar biological activities.
Uniqueness
5-(Quinolin-6-yl)pyrrolidin-2-one is unique due to the combination of the quinoline and pyrrolidinone structures, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
5-quinolin-6-ylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c16-13-6-5-12(15-13)10-3-4-11-9(8-10)2-1-7-14-11/h1-4,7-8,12H,5-6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWASSQLZDXRUEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C2=CC3=C(C=C2)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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